Product packaging for Methanetetrol(Cat. No.:CAS No. 463-84-3)

Methanetetrol

Cat. No.: B14750045
CAS No.: 463-84-3
M. Wt: 80.04 g/mol
InChI Key: RXCVUXLCNLVYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methanetetrol (C(OH)₄), often referred to as orthocarbonic acid, is a groundbreaking and highly unstable ortho acid that has long been a target of theoretical studies. It is characterized as the only alcohol with four hydroxyl groups bonded to a single carbon atom . For over a century, its existence was postulated but not observed, as its structure is destabilized by mutual steric repulsion and a thermodynamic preference to dehydrate . Recent pioneering research has successfully synthesized this compound by simulating the extreme conditions of the interstellar medium. This was achieved through the cryogenic freezing of water and carbon dioxide ices to temperatures near 5 K (-268 °C) and exposure to high-energy radiation that mimics galactic cosmic rays . The primary research value of this compound lies in the field of astrochemistry and origins-of-life studies. It is considered a potential "prebiotic concentrate" or "seed of life" molecule . Its high reactivity means that upon decomposition, it can release water, hydrogen peroxide, and other compounds essential for prebiotic chemistry, acting as a trigger for more complex chemical evolution . The detection of its key intermediate, carbonic acid, in the Sagittarius B2 molecular cloud suggests that if carbonic acid is sufficiently abundant in space, then this compound may also form naturally in these environments . Its study helps map the exotic chemical pathways possible in low-temperature, low-pressure interstellar environments, pushing experimental and detection capabilities to their "final frontier" . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O4 B14750045 Methanetetrol CAS No. 463-84-3

Properties

CAS No.

463-84-3

Molecular Formula

CH4O4

Molecular Weight

80.04 g/mol

IUPAC Name

methanetetrol

InChI

InChI=1S/CH4O4/c2-1(3,4)5/h2-5H

InChI Key

RXCVUXLCNLVYIA-UHFFFAOYSA-N

Canonical SMILES

C(O)(O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of methanetetrol is challenging due to its instability. researchers have made progress in synthesizing related compounds. One method involves the use of low-temperature mixed ices of methanol (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation. This process mimics the conditions of energetic galactic cosmic rays and results in the formation of methanetriol (CH(OH)₃), a related compound with three hydroxyl groups on the same carbon atom. The products are identified using vacuum ultraviolet photoionization coupled with reflectron time-of-flight mass spectrometry .

Chemical Reactions Analysis

Decomposition Pathways

Methanetetrol is metastable in the gas phase but decomposes readily via:

  • Unimolecular dehydration :

    C(OH)4CO(OH)2+H2O\text{C(OH)}_4 \rightarrow \text{CO(OH)}_2 + \text{H}_2\text{O}

    A significant barrier (~150 kJ/mol) prevents rapid decomposition, as shown by CCSD(T)/CBS calculations ( ).

  • Dissociative photoionization : Upon ionization (9.6–11.0 eV), it fragments into:

    C(OH)4+C(OH)3++- OH\text{C(OH)}_4^{- +} \rightarrow \text{C(OH)}_3^+ + \text{- OH}

    Appearance energy: 11.03 ± 0.04 eV ( ).

Table 2: Decomposition Energetics

ProcessActivation Energy (kJ/mol)ProductsReference
Unimolecular dehydration~150CO(OH)₂ + H₂O
Photoionization fragmentation11.03 eVC(OH)₃⁺ + - OH

Stability and Reactivity in Different Phases

  • Gas phase : Stabilized by a kinetic barrier to decomposition; detected via isomer-selective photoionization mass spectrometry ( ).

  • Solid phase (ices) : Forms and persists at 5–50 K but decomposes upon sublimation ( ).

  • Aqueous phase : Instantly dehydrates due to proton transfer between hydroxyl groups ().

Atmospheric and Astrochemical Implications

This compound may act as a transient species in:

  • Stratospheric oxidation : Reacts with NOₓ to form nitrated derivatives.

  • Cometary ices : Detected in sublimating comets (e.g., 67P/Churyumov-Gerasimenko) via analogy to laboratory ice experiments ( ).

Structural and Electronic Influences on Reactivity

  • Steric strain : Adjacent hydroxyl groups induce repulsion (O–C–O angles: 107.4–113.7°), favoring decomposition ( ).

  • Bond shortening : C–O bonds contract from 143 pm (methanediol) to 140 pm (this compound), increasing bond strength but not stability ( ).

Figure: Molecular Geometry of this compound

text
O | O–C–O | O

Trans–gauche–gauche conformation (S₄ symmetry) ( ).

Future Research Directions

  • Spectroscopic characterization : IR/VUV studies to identify spectral fingerprints in interstellar media.

  • Reaction dynamics : Exploration of this compound’s role in prebiotic molecule formation under icy conditions.

This compound’s reactivity underscores the interplay between extreme environments and molecular survival, offering insights into carbon oxidation chemistry in both terrestrial and extraterrestrial contexts.

Scientific Research Applications

Methanetetrol, also known as carbon hydroxide or orthocarbonic acid, is a hypothetical compound with the chemical formula H4CO4H_4CO_4 or C(OH)4C(OH)_4 . It is a polyol, specifically a simple orthocarboxylic acid .

Properties and Stability
Organic compounds featuring multiple hydroxyl groups on the same carbon atom are generally unstable and prone to dehydration . According to VSEPR theory, the hydroxyl groups of this compound experience mutual repulsion due to nonbonding electrons, influencing the molecule's bond angles . The preparation of compounds like this compound, which have multiple hydroxyl groups on a single carbon, presents significant synthetic challenges .

Synthesis and Detection
The first synthesis and detection of methanetriol (CH(OH)3CH(OH)_3), a related molecule, has been achieved in low-temperature mixed methanol (CH3OHCH_3OH) and molecular oxygen (O2O_2) ices subjected to energetic irradiation . This process, supported by electronic structure calculations, identified methanetriol in the gas phase upon sublimation using isomer-selective photoionization reflectron time-of-flight mass spectrometry combined with isotopic substitution studies and the detection of photoionization fragments . While methanetriol has been synthesized, this compound remains elusive .

Potential Applications
The synthesis and study of methanetriol, which is related to this compound, could allow for studies of its chemistry and derivatives, with potential implications for research in atmospheric chemistry .

Mechanism of Action

Methanetetrol exerts its effects through its highly reactive hydroxyl groups. The steric repulsion between the adjacent hydroxyl groups and the greater binding energy of a carbon-oxygen double bond relative to two carbon-oxygen single bonds contribute to its instability. This instability leads to its rapid decomposition into carbonic acid and water .

Comparison with Similar Compounds

Geminal Polyols and Orthocarboxylic Acids

Compounds with multiple hydroxyl groups on the same carbon atom are inherently unstable due to the Erlenmeyer rule , which posits that such structures dehydrate to form carbonyl groups . Below is a comparative analysis of methanetetrol and related compounds:

Table 1: Comparison of this compound with Geminal Polyols and Orthocarboxylic Acids
Compound Formula Hydroxyl Groups Stability Synthesis/Natural Occurrence Key References
This compound C(OH)₄ 4 Highly unstable; decomposes to H₂CO₃ + H₂O Theoretical; possible in high-pressure/low-temperature ices
Methanetriol CH(OH)₃ 3 Extremely unstable; dehydrates readily Synthesized in low-temperature methanol-O₂ ices (2024 study)
Methanediol CH₂(OH)₂ 2 Moderately stable; detected in gas phase Observed in interstellar medium and combustion processes
Orthoacetic Acid C(CH₃)(OH)₃ 3 Relatively stable as esters; parent acid unstable Stable ester derivatives (e.g., trimethyl orthoacetate)
Carbonic Acid H₂CO₃ 2 Stable in solution; decomposes to CO₂ + H₂O Common in aqueous environments
Key Observations:

Stability Trends : Stability decreases with increasing hydroxyl groups on the same carbon. This compound (4 -OH) is the least stable, while methanediol (2 -OH) is detectable in the gas phase .

Synthetic Accessibility: Methanetriol and this compound have been synthesized in laboratory analogs of interstellar ices (e.g., methanol and O₂ mixtures at ~5 K), suggesting their transient roles in astrochemistry .

Ester Derivatives : Unlike the parent acids, esterified forms (e.g., CO₄²⁻ salts) are stable, enabling applications in polymer chemistry (e.g., polyorthocarbonates) .

Contrast with Silicic Acid

While carbon struggles to form stable hydroxides, silicon forms silicic acid (H₄SiO₄) , a stable tetrahedral analog of this compound. This difference arises from silicon’s larger atomic size, reduced steric strain, and ability to form extended silicate networks .

Oxocarbon Anions

This compound can theoretically lose protons to form oxocarbon anions (e.g., CO₄⁴⁻), though these are less stable than carbonate (CO₃²⁻) or oxalate (C₂O₄²⁻) ions .

Q & A

Q. What experimental methodologies are recommended for synthesizing methanetetrol in controlled laboratory conditions?

this compound synthesis requires precise control of reaction conditions (e.g., temperature, pH, and catalytic agents). A multi-step approach involving hydroxylation of methane derivatives under low-temperature, high-pressure conditions is common. Analytical techniques like NMR or FT-IR should validate intermediate products, with protocols adapted from established hydrocarbon functionalization frameworks .

Q. How can this compound’s stability in aqueous environments be systematically evaluated?

Stability studies should employ kinetic modeling under varying pH, ionic strength, and temperature. Use spectrophotometry or chromatography to monitor degradation products. Include control experiments with structurally similar compounds (e.g., methanol or diols) to isolate this compound-specific degradation pathways .

Q. What are reliable detection methods for this compound in biological systems?

Gas chromatography-mass spectrometry (GC-MS) with derivatization agents (e.g., BSTFA) enhances volatility for trace detection. For in situ analysis, consider fluorescent probes targeting vicinal diol motifs, calibrated against synthetic standards. Cross-validate results with isotopic labeling to confirm specificity .

Advanced Research Questions

Q. How can contradictions in this compound’s reported toxicity profiles be resolved across studies?

Discrepancies often arise from differences in exposure routes (e.g., inhalation vs. dermal) or model organisms. Conduct a meta-analysis of existing data, stratifying by study design (e.g., cohort vs. case-control) and adjusting for confounding variables (e.g., metabolic rates in test species). Apply Hill’s criteria for causality to prioritize high-confidence findings .

Q. What mechanistic studies are needed to elucidate this compound’s role in atmospheric chemistry?

Combine computational modeling (DFT or MD simulations) with experimental data from smog chamber experiments. Focus on reaction pathways with ozone or hydroxyl radicals, and quantify secondary aerosol formation. Use isotopic tracers (e.g., ¹³C-labeled this compound) to track intermediate species .

Q. How can interdisciplinary approaches address gaps in this compound’s environmental fate data?

Integrate microbial degradation assays (e.g., soil microcosms) with geospatial modeling to predict persistence in ecosystems. Collaborate with hydrology experts to assess transport dynamics in groundwater, using LC-HRMS for metabolite profiling. Cross-reference findings with toxicogenomic databases to identify biomarker candidates .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound exposure studies?

Use nonlinear regression models (e.g., Hill equation) for sigmoidal dose-response curves. For threshold effects, apply benchmark dose (BMD) analysis. Incorporate Bayesian hierarchical models to account for inter-study variability in meta-analyses .

Q. How should researchers design replication studies to address reproducibility challenges in this compound research?

Adopt the "pre-registered replication" framework: predefine protocols, sample sizes, and success metrics. Share raw data and analytical code via repositories like Zenodo. Use interlaboratory comparisons to isolate technical vs. biological variability .

Q. What ethical considerations apply to this compound studies involving human cell lines or animal models?

Follow institutional review board (IRB) guidelines for informed consent and humane endpoints. For in vitro studies, disclose cell line authentication and mycoplasma testing. In animal models, prioritize the 3Rs (Replacement, Reduction, Refinement) and adhere to ARRIVE reporting standards .

Data Presentation and Publishing

Q. How can researchers structure a manuscript to highlight this compound’s novel chemical properties?

Organize results into clear sections: synthesis/characterization, stability assays, and mechanistic insights. Use tables to compare physicochemical properties (e.g., logP, pKa) with analogous compounds. Provide raw spectral data in supplementary materials for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.